molecular formula C10H23NO B13288260 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol

Cat. No.: B13288260
M. Wt: 173.30 g/mol
InChI Key: HRCKIXLKZADRPY-UHFFFAOYSA-N
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Description

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It is a member of the class of alcohols and amines, characterized by the presence of both hydroxyl and amino functional groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol typically involves the reaction of 3-methylbutan-2-amine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: Both the hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol
  • 3-[(3,5-difluorophenyl)amino]-3-methylbutan-1-ol

Uniqueness

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or active compound.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(3-methylbutan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C10H23NO/c1-8(2)10(4)11-9(3)6-5-7-12/h8-12H,5-7H2,1-4H3

InChI Key

HRCKIXLKZADRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)CCCO

Origin of Product

United States

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